N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a diethylamino group attached to an acetamide backbone. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group can be introduced via cyclopropanation reactions.
Introduction of the cyano group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources.
Formation of the acetamide backbone: The acetamide backbone can be constructed through amide bond formation reactions, often involving the reaction of an amine with an acyl chloride or an ester.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or diethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The cyano group and the diethylamino group may play key roles in binding to the target and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-(dimethylamino)acetamide: Similar structure with a dimethylamino group instead of a diethylamino group.
N-(1-cyano-1-cyclopropylethyl)-2-(methylamino)acetamide: Contains a methylamino group.
N-(1-cyano-1-cyclopropylethyl)-2-(ethylamino)acetamide: Contains an ethylamino group.
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide is unique due to the presence of the diethylamino group, which may confer different steric and electronic properties compared to its analogs
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-4-15(5-2)8-11(16)14-12(3,9-13)10-6-7-10/h10H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQFOOLZUXTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC(C)(C#N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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